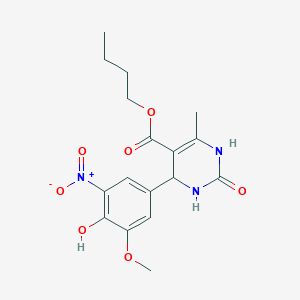![molecular formula C17H17NO6 B11641052 (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B11641052.png)
(4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one is a synthetic organic molecule characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-one core substituted with a 3-methyl group and a 3,4,5-trimethoxyphenyl carbonyl oxime
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Cyclohexa-2,5-dien-1-one Core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexadiene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the 3-Methyl Group: The methyl group can be introduced via alkylation reactions, often using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the 3,4,5-Trimethoxyphenyl Carbonyl Group: This step involves the formation of an ester linkage through a reaction between the cyclohexa-2,5-dien-1-one and 3,4,5-trimethoxybenzoic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of the Oxime: The final step is the conversion of the carbonyl group to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dien-1-one core, leading to the formation of quinones.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine or hydroxylamine derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing the 3,4,5-trimethoxyphenyl group have shown significant activity against various biological targets, including enzymes and receptors. This makes (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one a candidate for drug development, particularly in the field of cancer research .
Medicine
In medicine, the compound’s potential anti-cancer properties are of particular interest. It has been studied for its ability to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-mitotic agent .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.
作用机制
The mechanism of action of (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating various signaling pathways involved in cell growth and survival.
相似化合物的比较
Similar Compounds
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and certain cancers.
Combretastatin: Another tubulin polymerization inhibitor with potent anti-cancer activity.
Podophyllotoxin: Used in the treatment of genital warts and as a precursor for the synthesis of anti-cancer drugs.
Uniqueness
What sets (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one apart is its specific substitution pattern and the presence of the oxime group, which may confer unique binding properties and biological activities compared to other tubulin inhibitors .
属性
分子式 |
C17H17NO6 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC 名称 |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H17NO6/c1-10-7-12(19)5-6-13(10)18-24-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3/b18-13+ |
InChI 键 |
SCOWMESNGFMXFR-QGOAFFKASA-N |
手性 SMILES |
CC\1=CC(=O)C=C/C1=N\OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
规范 SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11640971.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640973.png)
![3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol](/img/structure/B11640982.png)



![N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11641022.png)
![3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641023.png)
![2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan](/img/structure/B11641028.png)
![4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile](/img/structure/B11641029.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641038.png)
![8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide](/img/structure/B11641046.png)
![3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one](/img/structure/B11641050.png)
